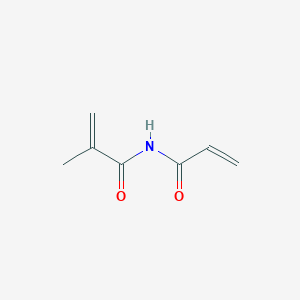

N-Acryloyl-2-methylprop-2-enamide

Description

Contextualization within Multifunctional Acrylamide (B121943) Derivatives

Multifunctional acrylamide derivatives are a class of monomers characterized by the presence of at least two reactive sites that can participate in polymerization reactions. This dual functionality allows for the formation of cross-linked polymer networks, branched polymers, and other complex architectures that are not achievable with traditional monofunctional monomers. These materials often exhibit enhanced mechanical properties, thermal stability, and unique responsiveness to environmental stimuli.

Acrylamide-based monomers are particularly noteworthy for their utility in creating polymers with applications in diverse fields, including the development of biomaterials and energetic materials. nih.gov The ability to introduce various functional groups into the acrylamide structure allows for fine-tuning of the resulting polymer's characteristics. google.com For instance, the incorporation of fatty acid moieties can lead to the development of eco-friendly and rigid biomaterials. researchgate.net

Significance of N-Acryloyl-2-methylprop-2-enamide as a Reactive Monomer

The significance of this compound lies in its distinct chemical structure, which contains both an acryloyl and a methacryloyl group. This dual reactivity makes it a highly versatile monomer for creating polymers with complex architectures. The presence of these two different reactive groups allows for controlled and sequential polymerization reactions, enabling the synthesis of well-defined polymer structures.

This monomer can be synthesized through the reaction of 2-arylethylamines with methacryloyl chloride. mdpi.comnih.gov The resulting this compound can then be used as a functionalized template in the fabrication of molecularly imprinted polymers (MIPs). mdpi.comnih.gov MIPs are polymers designed with specific recognition sites for a target molecule, making them valuable in areas like chemical sensing and separation. mdpi.comresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic research on this compound and related multifunctional acrylamides is actively exploring their potential in several key areas:

Controlled Polymerization: Significant effort is being directed towards the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize polymers with well-defined molecular weights and low polydispersity. uni-bayreuth.deresearchgate.net This level of control is crucial for creating materials with predictable and reproducible properties.

Stimuli-Responsive Polymers: Researchers are investigating the development of "smart" polymers that respond to external stimuli such as temperature and pH. google.comnih.gov These materials have potential applications in drug delivery, where the release of a therapeutic agent can be triggered by changes in the local environment. uni-bayreuth.de

Biomaterials and Hydrogels: The biocompatibility and hydrophilicity of many acrylamide-based polymers make them attractive candidates for biomedical applications. Research is ongoing to develop hydrogels for tissue engineering and sustained drug delivery systems. nih.gov

Flocculants for Water Treatment: High-molecular-weight polyacrylamides and their derivatives are being explored as effective flocculants in water treatment processes. mdpi.com Their ability to bridge and aggregate particles makes them valuable for purifying water. mdpi.com

Structure

3D Structure

Properties

CAS No. |

54622-47-8 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-methyl-N-prop-2-enoylprop-2-enamide |

InChI |

InChI=1S/C7H9NO2/c1-4-6(9)8-7(10)5(2)3/h4H,1-2H2,3H3,(H,8,9,10) |

InChI Key |

MVWQZIKQYNDOLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for N Acryloyl 2 Methylprop 2 Enamide

Established Pathways for N-Acryloyl-2-methylprop-2-enamide Synthesis

The most direct and conventional routes to this compound involve the N-acylation of 2-methylprop-2-enamide (methacrylamide). This can be achieved through several reliable pathways, primarily involving the reaction of the amide with a highly reactive acylating agent.

Acylation Reactions Employing Acryloyl Halides or Anhydrides with 2-Methylprop-2-enamide

The reaction of an amine or amide with an acyl chloride, often under Schotten-Baumann conditions, is a cornerstone of amide and imide synthesis. chemguide.co.uk The synthesis of this compound would logically proceed via the nucleophilic attack of 2-methylprop-2-enamide on acryloyl chloride. researchgate.net

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of methacrylamide (B166291) attacking the electrophilic carbonyl carbon of acryloyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable N-acyl imide product. To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, a stoichiometric amount of a non-nucleophilic base is required. uobaghdad.edu.iq Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly used for this purpose, as they form an insoluble ammonium (B1175870) salt that can be easily removed by filtration. acs.orgresearchgate.net

A typical reaction setup would involve dissolving 2-methylprop-2-enamide in a dry, inert solvent, followed by the addition of the base. The solution is often cooled in an ice bath before the dropwise addition of acryloyl chloride to control the exothermic reaction. nih.gov

Table 1: Typical Reaction Parameters for N-Acylation with Acyl Halides

| Parameter | Typical Condition | Purpose |

| Acylating Agent | Acryloyl Chloride | Provides the acryloyl group; highly reactive. |

| Substrate | 2-Methylprop-2-enamide (Methacrylamide) | Provides the core structure. |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, drives equilibrium. acs.orgresearchgate.net |

| Solvent | Chloroform, Dichloromethane, Diethyl Ether | Inert reaction medium, dissolves reactants. nih.gov |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. google.com |

| Inhibitor | Hydroquinone (B1673460), BHT | Prevents premature polymerization of vinyl groups. google.com |

Similarly, acrylic anhydride (B1165640) can be used as the acylating agent. While less reactive than acryloyl chloride, it offers the advantage of producing acrylic acid as a byproduct, which can be easier to remove during workup than HCl.

Condensation Reactions in this compound Preparation

Beyond the use of highly reactive acyl halides, other condensation strategies can be employed. One such method involves the dual activation of the primary amide and an acid anhydride using a Lewis acid catalyst. A reported method for the N-acylation of various amides utilizes magnesium bromide diethyl etherate (MgBr₂·OEt₂) to facilitate the reaction between an amide and an acid anhydride. scribd.com

In this approach, the Lewis acid is believed to coordinate to the nitrogen atom of the 2-methylprop-2-enamide, increasing its nucleophilicity. Simultaneously, it activates the acrylic anhydride, making it a more potent electrophile. scribd.com This method is particularly useful for substrates that may be sensitive to strongly acidic or basic conditions. scribd.com

Other advanced methods include organocatalytic approaches, such as using an N-heterocyclic carbene (NHC) to catalyze the oxidative coupling of an α,β-unsaturated aldehyde (acrolein) with a primary amide. acs.org This pathway represents a more modern, atom-economical approach to imide synthesis.

Catalyst Systems and Reaction Conditions for Optimized this compound Yields

Optimizing the yield and purity of this compound hinges on the careful selection of catalysts and reaction conditions.

In the case of acylation with acryloyl chloride, the tertiary amine base (e.g., triethylamine) serves a dual role as both an acid scavenger and a catalyst. It can react with the acyl chloride to form a highly reactive N-acylammonium intermediate, which is then more susceptible to nucleophilic attack by the methacrylamide. For more challenging acylations, a super-nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts alongside a stoichiometric base.

For Lewis acid-catalyzed reactions with anhydrides, MgBr₂·OEt₂ has proven effective. scribd.com The reaction conditions are generally mild, often proceeding at room temperature. The choice of solvent is critical; non-protic solvents like chloroform, dichloromethane, or tetrahydrofuran (B95107) (THF) are standard to prevent side reactions with the acylating agent. uobaghdad.edu.iqnih.gov

Crucially, because both the reactant (acryloyl chloride) and the product (this compound) contain polymerizable vinyl groups, the inclusion of a radical inhibitor is essential. Small amounts of inhibitors like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT) are added to the reaction mixture to prevent spontaneous polymerization, which would drastically reduce the monomer yield. google.com

Table 2: Catalyst Systems for this compound Synthesis

| Reaction Type | Catalyst/Base | Role of Catalyst/Base | Typical Solvent |

| Acylation with Acyl Chloride | Triethylamine | Acid Scavenger, Catalyst | Dichloromethane |

| Acylation with Acyl Chloride | Pyridine, DMAP (catalytic) | Acid Scavenger, Nucleophilic Catalyst | Chloroform |

| Acylation with Anhydride | MgBr₂·OEt₂ | Lewis Acid Activator | Acetonitrile |

| Oxidative Coupling | N-Heterocyclic Carbene (NHC) | Organocatalyst | Tetrahydrofuran (THF) |

Advanced Purification Techniques and Analytical Validation of Monomer Purity for Polymerization Studies

Ensuring the high purity of this compound is paramount for its successful use in polymerization, as impurities can terminate or retard the process. A multi-step purification and validation protocol is standard.

Following the synthesis, the initial workup typically involves the filtration of precipitated solids, such as triethylammonium (B8662869) chloride. acs.org The filtrate is then washed sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acryloyl chloride or acrylic acid, followed by water and brine washes to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. acs.org

For higher purity, the crude product obtained after solvent evaporation can be further purified by:

Recrystallization: If the monomer is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can effectively remove trace impurities.

Column Chromatography: For non-crystalline products or to remove closely related impurities, silica (B1680970) gel chromatography is a powerful technique. nih.gov

Vacuum Distillation: If the monomer is a liquid with sufficient thermal stability, distillation under reduced pressure can be used, though care must be taken to avoid polymerization at elevated temperatures.

Once purified, the monomer's identity, structure, and purity must be rigorously validated using a suite of analytical techniques. measurlabs.comsepscience.com

Table 3: Analytical Methods for Monomer Validation

| Analytical Technique | Purpose | Expected Outcome for this compound |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Purity Assessment | ¹H and ¹³C NMR spectra confirm the chemical structure, showing distinct signals for vinyl, methyl, and carbonyl groups. mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for the imide C=O stretches (typically two bands, e.g., ~1730 and ~1690 cm⁻¹), C=C vinyl stretches, and N-H bending. uobaghdad.edu.iq |

| Mass Spectrometry (MS) | Molecular Weight and Formula Confirmation | High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. mdpi.com |

| Chromatography (GC, HPLC) | Purity Quantification | Determines the percentage purity by separating the monomer from residual solvents, starting materials, or byproducts. sepscience.com |

| Karl Fischer Titration | Water Content Measurement | Quantifies trace amounts of water, which can act as a chain transfer agent in polymerization. analytica.de |

This systematic approach to synthesis, purification, and analysis ensures the production of high-quality this compound, ready for investigation in advanced polymerization studies and material science applications.

Polymerization Behavior of N Acryloyl 2 Methylprop 2 Enamide

Homopolymerization Studies of N-Acryloyl-2-methylprop-2-enamide

The homopolymerization of this compound, a monomer possessing two reactive vinyl groups, is anticipated to be complex. The presence of both an acryloyl and a methacryloyl group introduces the potential for intricate reaction pathways, including crosslinking and the formation of insoluble networks.

Free Radical Homopolymerization Kinetics and Reaction Mechanisms

Detailed kinetic studies specifically for the free radical homopolymerization of this compound are not documented in the available literature. However, based on the principles of free radical polymerization of related bifunctional monomers, several key aspects can be inferred. The reaction would proceed through the classical steps of initiation, propagation, and termination.

Initiation would be achieved using standard thermal or redox initiators. The propagation step is of particular interest due to the two distinct vinyl groups. The reactivity of the acryloyl and methacryloyl groups would likely differ, leading to a complex polymer structure. One vinyl group might preferentially react, leading to a linear polymer with pendant vinyl groups, which could then participate in further polymerization, leading to branching and eventual crosslinking. This process, known as the gel effect or Trommsdorff–Norrish effect, is characterized by a rapid increase in polymerization rate and molecular weight as the viscosity of the system increases, hindering termination reactions.

A hypothetical reaction mechanism would involve the attack of a radical species on one of the double bonds, followed by propagation through the addition of further monomer units. The potential for intramolecular and intermolecular crosslinking reactions would significantly influence the final polymer architecture.

Table 1: Postulated Kinetic Parameters for Free Radical Homopolymerization of this compound (Hypothetical Data)

| Parameter | Expected Trend | Rationale |

| Rate of Polymerization (Rp) | Increases with initiator and monomer concentration. | Consistent with general free radical polymerization kinetics. |

| Degree of Polymerization (DP) | Increases with monomer concentration and decreases with initiator concentration. | Typical for free radical polymerization. |

| Gel Point | Achieved at relatively low conversion. | Due to the presence of two polymerizable groups, leading to early network formation. |

Note: This table presents hypothetical trends based on the polymerization of similar bifunctional monomers, as specific experimental data for this compound is unavailable.

Investigation of Controlled Radical Polymerization (CRP) Techniques for this compound (e.g., RAFT, ATRP)

The application of Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), to this compound would theoretically offer a pathway to more well-defined polymer architectures. These methods could potentially control the molecular weight and dispersity, and delay the onset of gelation by minimizing irreversible termination and transfer reactions.

However, specific research detailing the use of RAFT or ATRP for the homopolymerization of this compound has not been found. Challenges in applying CRP to bifunctional monomers include the potential for the pendant vinyl group to participate in the polymerization, leading to branching and crosslinking even under controlled conditions. The choice of chain transfer agent (for RAFT) or catalyst system (for ATRP) would be critical in managing the reactivity of the two distinct vinyl groups.

Copolymerization Strategies Involving this compound

Copolymerization represents a versatile strategy to tailor the properties of polymers by incorporating different monomer units. For this compound, this could involve reacting it with various vinyl monomers to produce materials with specific functionalities and architectures.

Statistical Copolymerization with Diverse Vinyl Monomers

Statistical copolymerization of this compound with monofunctional vinyl monomers such as styrene, methyl methacrylate, or various acrylamides would be a feasible approach to introduce its unique bifunctional nature into a polymer chain. The reactivity ratios of this compound with comonomers would determine the composition and sequence distribution of the resulting copolymer.

Given the presence of two different polymerizable groups, the reactivity ratios would be complex to determine and would likely depend on which vinyl group of this compound participates in the initial polymerization. If one group is significantly more reactive, the initial copolymer would be linear with pendant reactive groups, which could be utilized for subsequent crosslinking or modification.

Synthesis of Block and Graft Copolymers Incorporating this compound Units

The synthesis of block and graft copolymers containing this compound units could lead to novel materials with interesting morphologies and properties.

For block copolymers , one could envision a scenario where a macroinitiator is used to initiate the polymerization of this compound, or a polymer chain with a reactive end-group is used to initiate its polymerization. However, the bifunctional nature of the monomer would likely lead to the formation of crosslinked networks rather than well-defined block copolymers unless the polymerization is carefully controlled to favor the reaction of only one of the vinyl groups.

Graft copolymers could be synthesized by first preparing a polymer backbone with pendant groups capable of initiating the polymerization of this compound. Alternatively, a polymer with pendant this compound units could be synthesized, followed by grafting other monomers from the remaining vinyl groups. Again, specific examples of such syntheses are not available in the current literature.

Emulsion, Suspension, and Precipitation Polymerization Methodologies for this compound

While solution polymerization is a common method, other heterogeneous polymerization techniques could offer advantages for the polymerization of this compound, particularly in controlling the reaction heat and the morphology of the resulting polymer.

Emulsion Polymerization: This technique, typically carried out in an aqueous medium with a surfactant, could potentially be used to synthesize polymer latexes of this compound. The compartmentalization of the reaction in micelles or polymer particles could influence the polymerization kinetics and delay the onset of bulk gelation.

Suspension Polymerization: In this method, monomer droplets are suspended in a continuous phase (often water) and polymerized. This could yield polymer beads of this compound. The heat of polymerization would be effectively dissipated by the surrounding medium.

Precipitation Polymerization: If a solvent is chosen in which the monomer is soluble but the resulting polymer is not, precipitation polymerization would occur. This method can lead to the formation of microspheres or other well-defined particle morphologies.

Detailed studies applying these methodologies to this compound are yet to be reported. The choice of surfactants, stabilizers, and solvents would be crucial for a successful implementation.

Crosslinking and Network Formation Dynamics of this compound

A detailed experimental investigation would be required to characterize the crosslinking and network formation of this compound. Such a study would likely involve monitoring the polymerization kinetics, determining the gel point, and characterizing the resulting network structure.

Differential Reactivity of Dual Polymerizable Groups in Network Architecture Development

The structure of this compound suggests the presence of two distinct polymerizable groups: an acryloyl group and a methacryloyl group. In copolymerization, the relative reactivity of these groups would be a critical factor in determining the final network architecture. The reactivity ratios of the two functional groups would need to be determined experimentally. These ratios would indicate the preference of a growing polymer chain to add another monomer of the same type or the other type. A significant difference in reactivity could lead to the formation of heterogeneous networks with regions rich in one type of crosslink.

Table 1: Hypothetical Reactivity Ratios for Intramolecular Copolymerization of this compound

| Growing Chain End | Monomer Unit Added | Reactivity Ratio | Implication for Network Structure |

| ~Acryloyl• | Acryloyl | r_A | Governs tendency for block-like sequences |

| ~Acryloyl• | Methacryloyl | ||

| ~Methacryloyl• | Methacryloyl | r_M | Governs tendency for block-like sequences |

| ~Methacryloyl• | Acryloyl |

This table is purely illustrative as no experimental data is available.

Elucidation of Crosslink Density Control Mechanisms in this compound Networks

The crosslink density of a polymer network derived from this compound could theoretically be controlled by several factors during polymerization. These factors would influence the number of effective crosslinks per unit volume, which in turn dictates the mechanical and swelling properties of the resulting material.

Key parameters that would likely influence crosslink density include:

Initiator Concentration: Higher initiator concentrations generally lead to the formation of a larger number of shorter polymer chains, which could result in a higher crosslink density.

Monomer Concentration: The initial concentration of the monomer would directly impact the proximity of polymerizable groups, influencing the rate and extent of crosslinking.

Polymerization Temperature: Temperature affects the rates of initiation, propagation, and termination, all of which can influence the final network structure.

Solvent Choice: The solvent can affect the conformation of the growing polymer chains and the accessibility of the polymerizable groups, thereby influencing crosslinking efficiency.

Table 2: Potential Factors Influencing Crosslink Density in Poly(this compound) Networks

| Parameter | Effect on Crosslink Density (Hypothesized) | Rationale |

| Increasing Initiator Concentration | Increase | More initiation sites lead to more, but shorter, polymer chains, increasing the probability of intermolecular crosslinking. |

| Increasing Monomer Concentration | Increase | Higher concentration of functional groups available for crosslinking. |

| Increasing Temperature | Complex (Increase or Decrease) | Can increase reaction rates but may also lead to earlier vitrification, trapping unreacted functional groups. |

| Addition of a Chain Transfer Agent | Decrease | Reduces the kinetic chain length, leading to fewer crosslinks per chain. |

This table is based on general polymerization principles and is not derived from experimental data for the specific compound.

Computational and Theoretical Modeling of N Acryloyl 2 Methylprop 2 Enamide Systems

Quantum Chemical Calculations of N-Acryloyl-2-methylprop-2-enamide Monomer Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting monomer reactivity. For a molecule like this compound, these calculations would be invaluable in understanding its polymerization behavior.

Electronic Structure Analysis and Prediction of Reactivity Descriptors

A fundamental step in computational analysis involves optimizing the monomer's geometry and calculating its electronic properties. Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the monomer will behave in a polymerization reaction. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

Furthermore, the calculation of an electrostatic potential (ESP) map would reveal the electron density distribution across the molecule. This allows for the identification of electrophilic sites (prone to attack by nucleophiles) and nucleophilic sites (prone to attack by electrophiles), which is crucial for understanding interactions during polymerization. For this compound, this would be particularly insightful in comparing the reactivity of the acryloyl and methacryloyl groups.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (a.u.) | Significance |

| HOMO Energy | -0.25 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.05 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 0.20 | Correlates with the chemical reactivity and stability. |

| Ionization Potential | 0.25 | Energy required to remove an electron. |

| Electron Affinity | 0.05 | Energy released when an electron is added. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published data for this compound could be found.

Computational Modeling of Polymerization Initiation and Propagation Steps

Quantum chemical methods can model the elementary steps of polymerization. By calculating the activation energies for the reactions of the monomer's vinyl groups with a radical initiator and with a growing polymer chain, one could predict which group is more likely to react first and how rapidly the polymer chain will propagate. This would provide a theoretical basis for the monomer reactivity ratios in copolymerization with itself and with other monomers.

Molecular Dynamics Simulations of this compound Polymerization Processes

Molecular dynamics (MD) simulations offer a way to observe the dynamic evolution of a polymer system over time, from the initial stages of polymerization to the formation of a complex network.

Simulation of Polymer Chain Growth and Network Formation

Reactive force fields could be employed in MD simulations to model the bond-forming processes during the polymerization of this compound. Such simulations would allow for the visualization of how individual monomers add to growing chains and how these chains crosslink to form a three-dimensional network. This would be instrumental in understanding how reaction conditions could influence the final polymer structure.

Conformational Analysis of this compound Polymer Chains and Networks

Table 2: Potential Conformational Data from MD Simulations of Poly(this compound)

| Property | Description |

| Radius of Gyration (Rg) | A measure of the overall size of a polymer coil. |

| End-to-End Distance | The distance between the first and last monomer of a polymer chain. |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. |

Note: This table describes the type of data that would be generated from MD simulations, which are currently unavailable for this specific polymer.

Theoretical Prediction of Polymerization Outcomes and Network Topologies

The integration of quantum chemical calculations and molecular dynamics simulations can lead to the theoretical prediction of macroscopic polymer properties. By understanding the reactivity of the monomer and the dynamics of network formation, it would be possible to predict the resulting network topology, including the degree of crosslinking, the presence of defects, and the distribution of unreacted vinyl groups. This predictive capability is a major goal of computational polymer science, but for this compound, it remains a prospective endeavor.

Emerging Research Directions and Future Perspectives for N Acryloyl 2 Methylprop 2 Enamide Research

Exploration of Novel Polymerization Techniques for N-Acryloyl-2-methylprop-2-enamide (e.g., Living Polymerization, Photo-initiated Polymerization)

Conventional free-radical polymerization of this compound often leads to polymers with broad molecular weight distributions and limited architectural control. To overcome these limitations, researchers are exploring more advanced polymerization methods.

Living Polymerization Techniques:

Living polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. uni-bayreuth.decore.ac.uk The application of these methods to N-substituted acrylamides has been a subject of considerable research. acs.orgresearchgate.netpsu.edu For this compound, these techniques could enable the synthesis of well-defined linear polymers, block copolymers, and other complex architectures.

However, the controlled polymerization of (meth)acrylamides can be challenging. For instance, in ATRP, the amide functionality can complex with the copper catalyst, potentially affecting the polymerization kinetics and control. cmu.eduacs.org The choice of ligands, solvents, and initiators is crucial for a successful and controlled polymerization. cmu.educmu.edu For example, the use of more strongly complexing ligands has been shown to improve polymerization rates for some acrylamide (B121943) monomers. cmu.edu

RAFT polymerization has demonstrated significant versatility for a wide range of monomers, including N-substituted acrylamides. acs.orgacs.org This technique would likely be a suitable method for the controlled polymerization of this compound, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices. acs.org

Photo-initiated Polymerization:

Photo-initiated polymerization presents several advantages, including spatial and temporal control over the polymerization process, mild reaction conditions, and reduced energy consumption compared to thermally initiated methods. nih.gov This technique is particularly attractive for applications in coatings, adhesives, and 3D printing. The polymerization can be initiated by ultraviolet (UV) or visible light in the presence of a suitable photoinitiator. nih.govresearchgate.net For this compound, photo-initiated polymerization could be employed to create crosslinked networks or to graft polymers from surfaces with high precision. The kinetics of photoinitiated acrylamide polymerization can be complex and influenced by factors such as monomer and photoinitiator concentrations. tandfonline.comtandfonline.com

| Polymerization Technique | Potential Advantages for this compound | Key Research Findings for Related Monomers |

| RAFT Polymerization | - Well-defined molecular weight and low polydispersity- Versatility with a wide range of functional groups- Synthesis of block copolymers and complex architectures | Successful controlled polymerization of various N-alkylacrylamides has been achieved, with predictability in molecular weight. acs.org |

| ATRP | - Control over polymer architecture- Potential for synthesis of block and graft copolymers | Challenges with catalyst-monomer interactions exist, but controlled polymerization of some acrylamide derivatives is possible with optimized conditions. core.ac.ukcmu.edunih.gov |

| Photo-initiated Polymerization | - Spatial and temporal control- Mild reaction conditions- Energy efficiency | Can be carried out at low temperatures, which is beneficial for producing high molecular weight polymers by minimizing side reactions. nih.gov |

Development of Responsive Polymeric Materials Based on this compound (Focus on architectural design for responsiveness)

"Smart" or "intelligent" polymers that respond to external stimuli such as temperature, pH, light, or specific analytes are of great interest for a variety of applications, including drug delivery, sensors, and actuators. nih.govacs.org The incorporation of this compound into polymer chains offers a promising avenue for the development of novel responsive materials.

The architectural design of the polymer plays a critical role in its responsive behavior. By strategically incorporating this compound and other functional co-monomers, polymers with tailored responsiveness can be synthesized.

Thermo-responsive Polymers:

Many N-substituted polyacrylamides exhibit temperature-responsive behavior in aqueous solutions, characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.govrsc.org For instance, poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermo-responsive polymer with an LCST of approximately 32°C in water. mdpi.com Copolymers of this compound could be designed to exhibit similar thermo-responsive properties. The transition temperature can be tuned by copolymerizing with hydrophilic or hydrophobic co-monomers. rsc.org

pH-responsive Polymers:

The incorporation of ionizable groups into the polymer structure can impart pH-responsiveness. rsc.org By copolymerizing this compound with monomers containing acidic or basic functionalities, such as acrylic acid or amino-functional monomers, hydrogels and polymers that swell or shrink in response to changes in pH can be created. mdpi.comnih.gov This property is particularly useful for applications in drug delivery, where a change in pH can trigger the release of a therapeutic agent. nih.gov

Multi-stimuli Responsive Polymers:

A key area of development is the creation of materials that respond to multiple stimuli. acs.org The versatile structure of this compound allows for the potential incorporation of different functional groups, leading to polymers that can respond to combinations of stimuli, such as temperature and pH. mdpi.com This dual-responsiveness enhances the material's functionality and opens up possibilities for more sophisticated applications.

| Polymer Architecture | Type of Responsiveness | Design Strategy | Potential Application |

| Linear Copolymers | Thermo-responsive (LCST/UCST) | Copolymerization with hydrophilic/hydrophobic monomers to tune the transition temperature. | Injectable drug delivery systems, smart surfaces. |

| Crosslinked Hydrogels | pH-responsive | Incorporation of acidic or basic co-monomers that ionize with changing pH. | pH-triggered drug release, sensors. |

| Block Copolymers | Multi-stimuli responsive | Synthesis of blocks with different responsive properties (e.g., one thermo-responsive and one pH-responsive block). | Controlled self-assembly, advanced drug delivery vehicles. |

| Graft Copolymers | Stimuli-responsive surfaces | Grafting responsive polymer chains from a substrate. | Smart coatings, cell culture substrates. |

Interdisciplinary Research Opportunities in Advanced Materials Science Leveraging this compound Chemistry

The unique properties of polymers derived from this compound create numerous opportunities for interdisciplinary research at the intersection of chemistry, materials science, biology, and engineering.

Biomaterials and Tissue Engineering:

Polyacrylamides are generally considered biocompatible, making them suitable candidates for various biomedical applications. nih.gov The ability to create well-defined and responsive polymers from this compound opens up possibilities in tissue engineering, where scaffolds that can respond to physiological cues are highly desirable. For instance, thermo-responsive surfaces can be used for cell sheet engineering. nih.gov Furthermore, the potential to functionalize these polymers with bioactive molecules could lead to the development of advanced hydrogels for regenerative medicine.

Drug Delivery Systems:

The development of stimuli-responsive polymers based on this compound is highly relevant to the field of drug delivery. nih.gov These polymers can be designed to encapsulate therapeutic agents and release them in a controlled manner in response to specific triggers, such as a change in temperature or pH at a disease site. nih.gov This targeted delivery approach can enhance therapeutic efficacy while minimizing side effects.

Advanced Functional Materials:

The presence of two reactive sites in this compound can be exploited to create novel materials with unique properties. For example, it can be used as a crosslinking agent or to create branched and hyperbranched polymers. These materials could find applications in areas such as coatings, adhesives, and as rheology modifiers. The ability to precisely control the polymer architecture through living polymerization techniques further expands the possibilities for creating materials with tailored mechanical and physical properties.

Molecular Imprinting:

Derivatives of 2-methylprop-2-enamide have been utilized as functional monomers in molecularly imprinted polymers (MIPs). nih.gov These materials are designed to have high selectivity for a specific target molecule and are used in separation science, sensing, and catalysis. The structure of this compound could be leveraged to create novel MIPs with enhanced binding capabilities. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.